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Compound of Interest

Compound Name: 1-(2,3-Diphenylacryloyl)piperidine

Cat. No.: B422278

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for the
compound 1-(2,3-Diphenylacryloyl)piperidine, including Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of
experimental data in public literature, this report focuses on predicted values to guide
researchers in the characterization of this and structurally related molecules. A representative
experimental protocol for the synthesis of a similar chalcone-derived amide is also presented.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-(2,3-
Diphenylacryloyl)piperidine. These predictions were generated using established
computational algorithms and provide a valuable reference for the identification and
characterization of this compound.

Table 1: Predicted Nuclear Magnetic Resonance (NMR)
Data
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1H NMR (Predicted) 13C NMR (Predicted)
Chemical Shift (ppm) Chemical Shift (ppm)
7.20 - 7.45 (m, 10H, Ar-H) 168.0 (C=0)

6.85 (s, 1H, =CH) 142.5 (Ar-C)

3.60 (t, 4H, -N-CHz-) 140.0 (Ar-C)

1.60 - 1.70 (m, 6H, -CH2-) 130.0 (Ar-CH)

129.5 (Ar-CH)

129.0 (Ar-CH)

128.5 (Ar-CH)

128.0 (Ar-CH)

127.5 (Ar-CH)

125.0 (=CH)

47.0 (-N-CHz-)

26.0 (-CHz2-)

25.0 (-CHz-)

24.5 (-CHz-)

Table 2: Predicted Infrared (IR) and Mass Spectrometry
(MS) Data
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Infrared (IR) Spectroscopy (Predicted) Mass Spectrometry (MS) (Predicted)
Wavenumber (cm~1) m/z

~3060 (C-H, aromatic) 305.18 (M)

~2930, 2855 (C-H, aliphatic) 228.11 ([M-piperidine]*)

~1650 (C=0, amide) 178.08 ([diphenylcyclopropenone]* - CO)
~1600, 1495, 1445 (C=C, aromatic) 105.03 ([benzoyl]*)

~1250 (C-N) 84.08 ([piperidine]*)

Experimental Protocols

While specific experimental data for the title compound is not readily available, a general and
representative protocol for the synthesis of similar chalcone-derived amides is presented
below. This procedure involves the piperidine-mediated condensation of an appropriate
acetophenone with a benzaldehyde derivative to form the chalcone, followed by amidation.

Synthesis of Chalcone Intermediate:

A mixture of an appropriate acetophenone (1.0 eq) and a substituted benzaldehyde (1.0 eq) is
dissolved in ethanol. A catalytic amount of piperidine (0.1 eq) is added, and the reaction
mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is
monitored by thin-layer chromatography. Upon completion, the reaction mixture is poured into
ice-cold water, and the precipitated solid is filtered, washed with water, and recrystallized from
a suitable solvent (e.g., ethanol) to yield the pure chalcone.

Amidation to Form 1-(2,3-Diphenylacryloyl)piperidine:

The synthesized diphenylacryloyl chloride (1.0 eq) is dissolved in a suitable anhydrous solvent
such as dichloromethane or tetrahydrofuran. The solution is cooled to 0 °C in an ice bath. To
this solution, piperidine (1.1 eq) and a base such as triethylamine (1.2 eq) are added dropwise.
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature
and stirred for an additional 3-4 hours. The reaction is quenched by the addition of water, and
the organic layer is separated. The aqueous layer is extracted with the same organic solvent.
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and
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the solvent is removed under reduced pressure to yield the crude product, which can be further
purified by column chromatography.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the analysis of 1-(2,3-
Diphenylacryloyl)piperidine.
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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical
compound.
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Spectroscopic Techniques
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Caption: Relationship between spectroscopic techniques and the structural information they
provide.

¢ To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 1-(2,3-
Diphenylacryloyl)piperidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b422278#spectroscopic-data-for-1-2-3-
diphenylacryloyl-piperidine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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